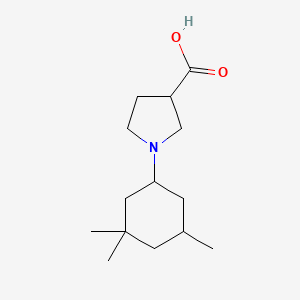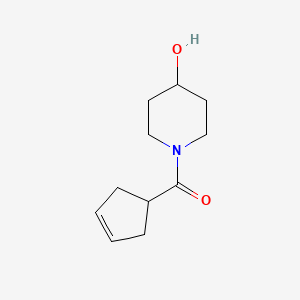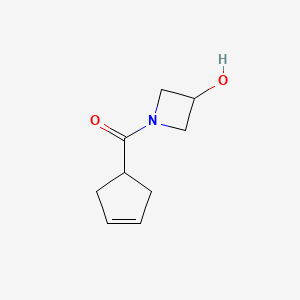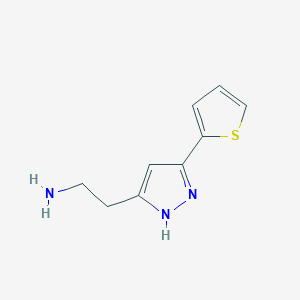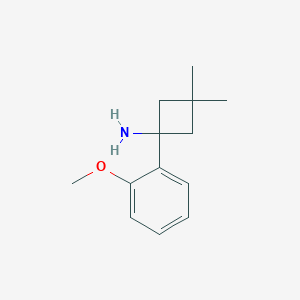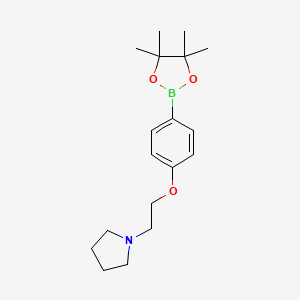
1-(2-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenoxi)etil)pirrolidina
Descripción general
Descripción
The compound “1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)pyrrolidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a phenoxy group, which is a phenyl ring (a six-membered carbon ring) attached to an oxygen atom. This phenoxy group is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound could involve several steps. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group can be introduced via a borylation reaction . This involves the reaction of a suitable precursor with a boron-containing reagent, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The pyrrolidine ring can be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring is a five-membered ring, which can introduce some strain into the molecule. The phenyl ring is planar, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is likely to be quite bulky .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The boron atom in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could act as a Lewis acid, accepting a pair of electrons from a Lewis base . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could potentially make the compound quite lipophilic . The compound is described as a colorless to yellow liquid or semi-solid .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
Este compuesto se utiliza ampliamente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales en el campo de la síntesis orgánica . La porción de éster borónico del compuesto reacciona con diversos haluros o triflatos en presencia de un catalizador de paladio, formando nuevos enlaces carbono-carbono. Esta reacción es fundamental en la síntesis de moléculas orgánicas complejas, incluidos fármacos, agroquímicos y materiales orgánicos.
Desarrollo de Fármacos
Los ácidos borónicos y sus ésteres, como este compuesto, son integrales en el diseño de nuevos fármacos . Actúan como inhibidores enzimáticos o fármacos de ligandos, particularmente en el tratamiento del cáncer y las infecciones microbianas. Su reactividad única permite que se utilicen como intermediarios en la síntesis de una amplia gama de agentes terapéuticos.
Terapia de Captura de Neutrones
Los compuestos que contienen boro son candidatos potenciales para la terapia de captura de neutrones de boro (BNCT), una estrategia de tratamiento del cáncer dirigido . Cuando el boro se irradia con neutrones, captura estos neutrones y experimenta reacciones nucleares que destruyen las células cancerosas, preservando el tejido sano circundante.
Síntesis de Polímeros
Este compuesto se emplea en la síntesis de nuevos copolímeros, que tienen aplicaciones en electrónica y ciencia de materiales . El éster borónico juega un papel crucial en el control del proceso de polimerización, lo que lleva a materiales con propiedades ópticas y electroquímicas específicas.
Sondas Biológicas
Debido a su capacidad de formar enlaces covalentes reversibles con azúcares y otros dioles, compuestos como el ÁCIDO 4-(2-PIRROLIDINOETOXÍ)FENILBORÓNICO, ÉSTER PINACOL se utilizan como sondas biológicas . Pueden detectar y cuantificar la presencia de biomoléculas, lo cual es esencial para fines de diagnóstico e investigación.
Portadores de Fármacos Sensibles a Estímulos
Los enlaces de éster borónico en este compuesto se utilizan en la construcción de portadores de fármacos sensibles a estímulos . Estos portadores pueden responder a cambios en el microambiente, como el pH, los niveles de glucosa y el ATP, para liberar fármacos de manera controlada, mejorando la eficacia y reduciendo los efectos secundarios.
Mecanismo De Acción
Mode of Action
It is known that the compound can be used as a reagent to borylate arenes . This suggests that it may interact with its targets through a borylation mechanism, leading to changes in the targets’ structure and function.
Biochemical Pathways
The compound’s role in borylating arenes
Result of Action
Its role as a reagent in borylation reactions suggests that it may induce structural changes in its targets, potentially altering their function.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-9-16(10-8-15)21-14-13-20-11-5-6-12-20/h7-10H,5-6,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBUEBRZJFNDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718424 | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656257-46-4 | |
| Record name | 1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656257-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


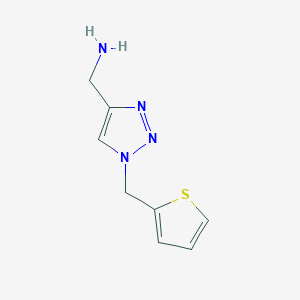
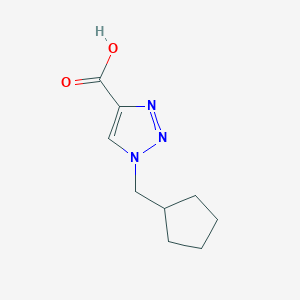
![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)
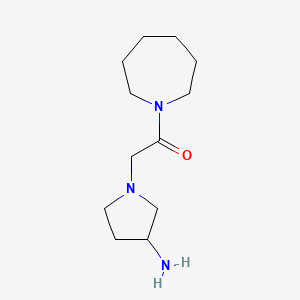
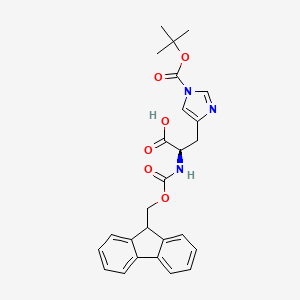
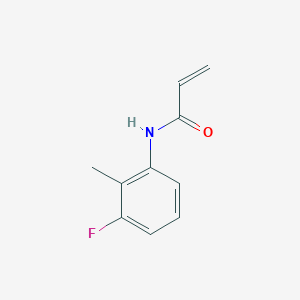
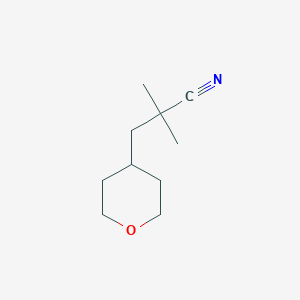
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
